N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
This compound is a heterocyclic organic molecule featuring a fused thiazolo[5,4-c]pyridine core linked to a 5-oxopyrrolidine moiety substituted with a 3-methoxyphenyl group and a thiophene-2-carboxamide side chain.
Properties
IUPAC Name |
N-[5-[1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O4S2/c1-31-16-5-2-4-15(11-16)27-12-14(10-20(27)28)22(30)26-8-7-17-19(13-26)33-23(24-17)25-21(29)18-6-3-9-32-18/h2-6,9,11,14H,7-8,10,12-13H2,1H3,(H,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CORCRBYTUWHKDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC4=C(C3)SC(=N4)NC(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(5-(1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a diverse structure characterized by multiple functional groups and rings, which contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 482.6 g/mol. Key structural components include:
- Pyrrolidine moiety : Contributes to the compound's reactivity.
- Thiazolo[5,4-c]pyridine ring : Implicated in various biological interactions.
- Thiophene ring : Enhances the lipophilicity and potential for cellular uptake.
Biological Activities
Preliminary studies suggest that this compound exhibits several biological activities, including:
-
Anticancer Activity :
- The compound has shown potential antiproliferative effects against various cancer cell lines. For example, in vitro studies indicated significant inhibition of cell growth in breast cancer (MCF-7) and colon cancer (HCT116) cell lines with IC50 values ranging from 2.2 µM to 8.7 µM .
- A comparative study revealed that derivatives of similar structures displayed varying degrees of cytotoxicity, with some exhibiting selective toxicity towards specific cancer types.
- Antioxidant Activity :
- Antimicrobial Activity :
The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed based on structural analysis and preliminary data:
- Inhibition of Cell Proliferation : The presence of multiple reactive functional groups may allow the compound to interact with cellular targets involved in proliferation pathways.
- Redox Modulation : Its antioxidant properties suggest a role in modulating oxidative stress-related pathways, potentially influencing apoptosis in cancer cells.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions that require careful control over reaction conditions to achieve high yields and purity. Researchers have explored various derivatives to enhance biological activity further or to tailor specific pharmacological properties.
Comparative Analysis with Related Compounds
The unique structure of this compound allows for comparison with other similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-Oxopyrrolidine Derivative | C12H14N2O3 | Lacks thiazole ring; simpler structure |
| Thiazolo[4,5-b]pyridine Analog | C10H8N2S | Similar thiazole structure; different substituents |
| Pyrazine Derivative | C11H10N2O | Simplified pyrazine core; fewer functional groups |
This table illustrates how the structural complexity of this compound may enhance its biological activity compared to simpler analogs.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features and Analogues:
The compound’s unique scaffold can be compared to several classes of bioactive molecules:
*Hypothesized based on structural resemblance to kinase inhibitors like imatinib analogs.
Functional Insights:
Heterocyclic Core Influence: The thiazolo[5,4-c]pyridine moiety in the target compound is structurally analogous to oxoisothiazolo[5,4-b]pyridines (e.g., compound from ), which exhibit antimicrobial properties due to their electron-deficient aromatic systems. However, the tetrahydrothiazolo ring in the target compound may enhance solubility and reduce metabolic instability compared to fully aromatic analogs.
Substituent Effects :
- The 3-methoxyphenyl group may confer selectivity toward cytochrome P450 enzymes or serotonin receptors, as seen in related methoxy-substituted aryl compounds .
- The thiophene-2-carboxamide side chain resembles ligands for tyrosine kinase receptors (e.g., EGFR inhibitors), where the carboxamide group facilitates hydrogen bonding with active-site residues .
Bioactivity Hypotheses :
- Compared to the fluorophenyl-substituted pyrrolidine-thiadiazole compound , the target compound’s methoxyphenyl group may reduce electronegativity, altering binding affinity to hydrophobic pockets in target proteins.
- Marine-derived pyrrolidine derivatives (e.g., salternamide E) demonstrate anticancer activity via apoptosis induction, suggesting a possible shared mechanism for the target compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
